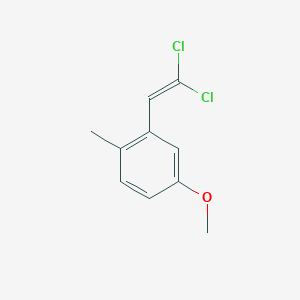
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene is an organic compound that belongs to the class of organochlorine compounds. It is characterized by the presence of a dichloroethenyl group attached to a methoxy-methylbenzene ring. This compound is known for its applications in various fields, including agriculture and pest control, due to its insecticidal properties .
准备方法
The synthesis of 2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene typically involves the reaction of 4-methoxy-1-methylbenzene with 2,2-dichloroethene under specific conditions. One common method includes the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the purity of the final product .
化学反应分析
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the dichloroethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2-).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 4-methoxy-1-methylbenzoic acid .
科学研究应用
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly its insecticidal properties and its impact on non-target organisms.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents, especially in the field of neuropharmacology.
Industry: It is widely used in the production of insecticides and pesticides due to its effectiveness in controlling pests
作用机制
The mechanism of action of 2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene primarily involves its interaction with the nervous system of insects. It acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, paralysis, and eventually death of the insect .
相似化合物的比较
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene can be compared with other similar organochlorine compounds such as:
Dichlorvos: An organophosphate insecticide with a similar mechanism of action but different chemical structure and applications.
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine: A metabolite of dichlorvos with distinct biological properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique physical and chemical properties, making it highly effective as an insecticide.
属性
CAS 编号 |
90793-56-9 |
|---|---|
分子式 |
C10H10Cl2O |
分子量 |
217.09 g/mol |
IUPAC 名称 |
2-(2,2-dichloroethenyl)-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C10H10Cl2O/c1-7-3-4-9(13-2)5-8(7)6-10(11)12/h3-6H,1-2H3 |
InChI 键 |
WOYYFAOHWGMLBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC)C=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
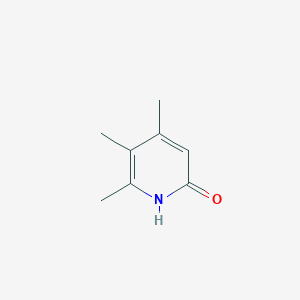
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
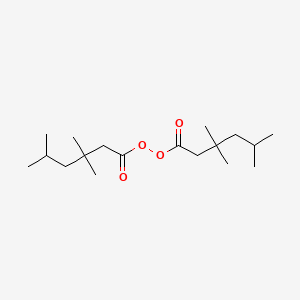
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
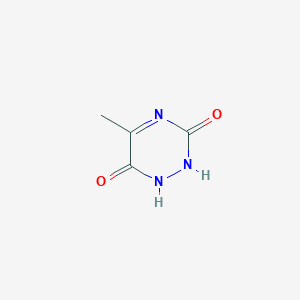
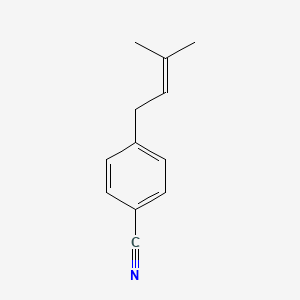
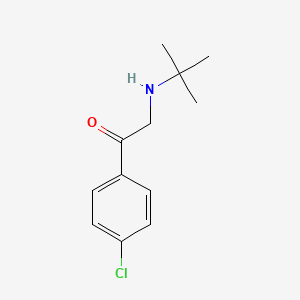
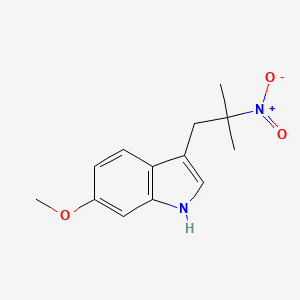
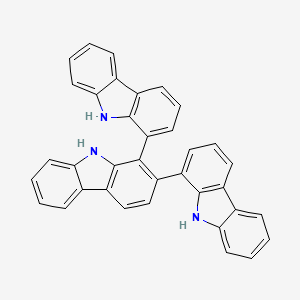
![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
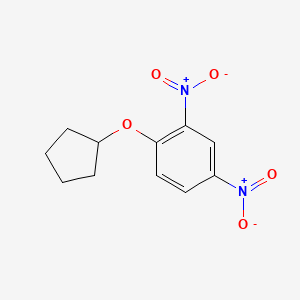
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
